2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chlorophenyl group and a dimethylphenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.
Attachment of Dimethylphenoxyethyl Side Chain: The final step involves the nucleophilic substitution reaction where the dimethylphenoxyethyl group is attached to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
2-(4-Chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-7-8-17(2)22(15-16)29-14-13-27-23(18-9-11-19(25)12-10-18)26-21-6-4-3-5-20(21)24(27)28/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
PSQNGTRTKOCALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.